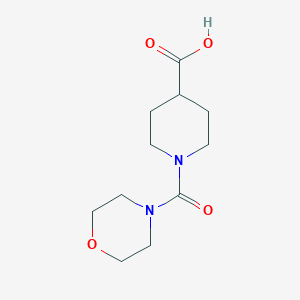

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c14-10(15)9-1-3-12(4-2-9)11(16)13-5-7-17-8-6-13/h9H,1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKWXBMICUVJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of morpholine-4-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Biological Applications

The compound's structure allows it to interact with various biological targets, making it a candidate for several applications:

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit activity against various biological targets, including:

- Anticancer Activity : Preliminary studies suggest that 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid may inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.

- Metabolic Regulation : The compound may influence metabolic pathways by interacting with specific receptors or enzymes, potentially affecting signaling cascades related to metabolism and cell proliferation.

Biochemical Research

The compound has potential applications in biochemical research, particularly as a biochemical probe due to its unique structural features. It can be used to investigate enzyme interactions and metabolic pathways.

In Vitro Studies

A study evaluating the anticancer effects of derivatives similar to this compound reported significant cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 0.55 |

| Derivative B | HCT116 | 0.87 |

These results indicate promising anticancer properties, warranting further investigation into the compound's efficacy and safety profiles .

In Vivo Studies

Animal model studies have shown that related compounds can significantly reduce tumor growth rates when administered orally over several weeks. This suggests that this compound may have therapeutic potential in cancer treatment .

Mechanism of Action

The mechanism by which 1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments.

Comparison with Similar Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a calculated Log S (aqueous solubility) of -2.2 , suggesting moderate solubility .

- The morpholine-4-carbonyl group in the target compound may enhance solubility relative to benzyl-aniline derivatives (), which have higher molecular weights (>330 g/mol) .

Biological Activity

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid, a compound with the CAS number 1018574-31-6, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a piperidine ring, and a carboxylic acid functional group. Its molecular formula is with an average mass of approximately 214.265 g/mol . The unique structure allows for various interactions with biological targets.

Biological Activity

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing significant inhibition at specific concentrations. The minimum inhibitory concentration (MIC) values are crucial for determining its effectiveness.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. DPP-4 inhibitors have shown promise in enhancing insulin secretion and controlling blood glucose levels .

The mechanism of action for this compound involves binding to specific enzymes or receptors, thus modulating their activity. For instance, it may inhibit DPP-4 by forming non-covalent interactions with key amino acid residues at the active site .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Properties :

- DPP-4 Inhibition Study :

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Microplate Alamar blue assay | MIC < 1 μg/mL against M. tuberculosis |

| DPP-4 Inhibition | Docking studies | Strong binding affinity observed |

| Cytotoxicity | Vero cell assays | Low cytotoxicity at therapeutic doses |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid in high purity?

- Methodological Answer : A two-step approach is often employed:

- Step 1 : Protect the piperidine nitrogen using tert-butoxycarbonyl (BOC) to avoid side reactions during subsequent coupling. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/sodium bicarbonate, as demonstrated in analogous syntheses .

- Step 2 : Couple the BOC-protected piperidine-4-carboxylic acid with morpholine-4-carbonyl chloride using coupling agents like HATU or EDCl in DMF. Purification via flash chromatography (ethyl acetate/hexane gradients) ensures high purity, as shown in similar protocols .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups. For example, the morpholine carbonyl peak typically appears at ~165-170 ppm in 13C NMR .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+: calculated for C₁₁H₁₈N₂O₄: 253.12) .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling step between morpholine and piperidine derivatives?

- Methodological Answer :

- Catalyst Optimization : Use Pd/Cu catalysts in anhydrous DMF under inert atmospheres to enhance coupling efficiency, as demonstrated in heterocyclic syntheses .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMA) improve solubility of intermediates. highlights a 15% yield increase when switching from toluene to DMF .

- Stoichiometry Adjustments : Use 1.2–1.5 equivalents of morpholine-4-carbonyl chloride to drive the reaction to completion .

Q. How should researchers address low solubility of the compound in aqueous buffers during biological assays?

- Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with PBS containing 0.1% Tween-80 to enhance dispersibility .

- pH Adjustment : Dissolve the compound in slightly basic buffers (pH 7.4–8.0) to exploit the carboxylic acid’s deprotonated form .

Q. What are the best practices for resolving contradictory spectral data between synthesized batches?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted morpholine or de-BOC byproducts). emphasizes the importance of monitoring reaction progress via TLC .

- Crystallography : Single-crystal X-ray diffraction can resolve stereochemical ambiguities, especially if chiral centers are present .

Data Contradiction and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns or peak shifts?

- Methodological Answer :

- Tautomerism : The morpholine carbonyl group may exhibit keto-enol tautomerism in polar solvents, causing peak splitting. Confirm solvent effects using deuterated DMSO vs. CDCl₃ .

- Trace Moisture : Hydrolysis of the BOC group in humid conditions can generate free piperidine, altering NMR profiles. Ensure anhydrous conditions during synthesis and storage .

Safety and Handling

Q. What precautions are necessary for safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered form by working in fume hoods .

- Storage : Store in sealed containers with desiccants at 2–8°C to prevent degradation. Ambient storage is acceptable for short-term use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.